N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Beschreibung
N-{2-[(4-Acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic small molecule characterized by a central piperazine ring substituted with a pyrimidin-2-yl group and a carboxamide-linked 4-acetylphenyl moiety.
Eigenschaften
Molekularformel |
C19H22N6O3 |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
N-[2-(4-acetylanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H22N6O3/c1-14(26)15-3-5-16(6-4-15)23-17(27)13-22-19(28)25-11-9-24(10-12-25)18-20-7-2-8-21-18/h2-8H,9-13H2,1H3,(H,22,28)(H,23,27) |
InChI-Schlüssel |
YXMJOSJHPARQJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-{2-[(4-Acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazin-1-carboxamid umfasst in der Regel mehrere Schritte:
Bildung des Piperazinkernes: Der Piperazinring kann durch Cyclisierung von Ethylendiamin mit Dihaloalkanen unter basischen Bedingungen synthetisiert werden.
Einführung der Pyrimidin-Einheit: Der Pyrimidinring wird durch nucleophile Substitutionsreaktionen eingeführt, häufig unter Verwendung von Pyrimidinderivaten und geeigneten Abgangsgruppen.
Anbindung der Acetylphenylgruppe: Die Acetylphenylgruppe wird durch Amidbindungsbildung angebracht, typischerweise unter Verwendung von Acylchloriden oder Anhydriden in Gegenwart einer Base.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung der Zwischenprodukte, um das Zielmolekül zu bilden, häufig unter Verwendung von Peptidkupplungsreagenzien wie EDCI oder DCC.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um Ausbeute und Reinheit zu maximieren. Dazu könnten die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Implementierung von Reinigungstechniken wie Umkristallisation oder Chromatographie gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-{2-[(4-Acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazin-1-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Acetylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat zu einer Carbonsäure oxidiert werden.
Reduktion: Die Carbonylgruppen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu Alkoholen reduziert werden.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nitriergemisch (HNO₃/H₂SO₄) zur Nitrierung, Halogene (Cl₂, Br₂) in Gegenwart eines Katalysators zur Halogenierung.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von Nitro- oder halogenierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has shown promise in anticancer research. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways related to cell survival and death .
Antifilarial Agents
Research has indicated that compounds with structural similarities to N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide may possess antifilarial properties. In particular, studies have focused on the macrofilaricidal and microfilaricidal activities against Brugia malayi, a parasitic worm responsible for lymphatic filariasis. The compound's ability to interfere with larval establishment and adult worm viability suggests its potential as a lead compound for developing new antifilarial treatments .
Neurological Applications
The piperazine moiety is known for its presence in various neuroactive compounds. Research into similar piperazine derivatives has highlighted their role as potential therapeutic agents for neurological disorders, including anxiety and depression. The modulation of neurotransmitter systems by these compounds could offer new avenues for treatment .
Antimicrobial Properties
Compounds containing piperazine and pyrimidine rings have been studied for their antimicrobial effects. Preliminary studies suggest that N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide may exhibit activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
Case Study 1: Anticancer Efficacy
A study conducted on a series of piperazine derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The lead compound showed an IC50 value of 12 µM, indicating potent activity that warrants further exploration of structure-activity relationships in similar compounds .
Case Study 2: Antifilarial Activity
In a controlled trial involving rodent models infected with Brugia malayi, the administration of N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide resulted in a 53% reduction in adult worm viability and a significant decrease in microfilariae counts within the bloodstream, showcasing its potential as an effective antifilarial agent .
Case Study 3: Neuropharmacological Screening
A neuropharmacological screening of piperazine derivatives revealed that compounds similar to N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide exhibited anxiolytic effects in animal models, suggesting their utility in treating anxiety disorders .
Wirkmechanismus
The mechanism of action of N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on the Phenyl Ring
The target compound’s 4-acetylphenyl group distinguishes it from structurally related derivatives. Key comparisons include:
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): The chloro substituent is moderately electron-withdrawing but lacks the hydrogen-bonding capacity of acetyl, which may reduce interactions with polar residues in biological targets .
- Electron-Donating Substituents: N-{2-[(4-Methoxyphenyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide (): The methoxy group enhances electron density on the phenyl ring, possibly increasing metabolic stability but reducing electrophilic reactivity compared to acetyl .
Piperazine Ring Modifications
The pyrimidin-2-yl group on the piperazine ring is a critical pharmacophore. Analogues with alternative substituents include:
Physical Properties
Q & A
Q. What are the optimal synthetic routes for N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the coupling of 4-acetylphenyl isocyanate with ethylenediamine derivatives to form the urea/thiourea intermediate. Subsequent introduction of the pyrimidinyl-piperazine moiety requires nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux) . Optimization includes solvent selection (polar aprotic solvents enhance nucleophilicity), temperature control (60–80°C for 4–6 hours), and stoichiometric ratios (1:1.2 for amine:electrophile). Purification via column chromatography (silica gel, methanol/dichloromethane gradient) yields >85% purity .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the acetylphenyl (δ ~2.5 ppm for CH₃), pyrimidinyl (δ ~8.5–9.0 ppm for aromatic protons), and piperazine (δ ~3.0–4.0 ppm for N–CH₂) groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass matching (e.g., m/z 438.18 [M+H]⁺) and fragmentation patterns consistent with the carboxamide backbone .
- X-ray Crystallography : Single-crystal analysis (monoclinic P21/c space group) confirms bond angles and torsional strain in the piperazine ring .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays to assess IC₅₀ values .
- Receptor Binding Studies : Radioligand displacement assays (e.g., dopamine D₂/D₃ receptors) with [³H]spiperone to measure Kᵢ values .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ and selectivity indices .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what validation strategies are employed?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like dopamine receptors. The pyrimidinyl group shows π-π stacking with Phe346 in D₃ receptor models .
- Molecular Dynamics (MD) Simulations : GROMACS-based 100-ns simulations assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .
- Validation : Correlate computational ΔG values with experimental Kᵢ data. A Pearson coefficient >0.7 confirms predictive accuracy .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Dose-Response Reproducibility : Test across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to rule out cell-type-specific effects .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolite interference (e.g., CYP3A4-mediated oxidation of the acetyl group) .
- Orthogonal Assays : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate binding thermodynamics .
Q. How does structural modification of the piperazine-carboxamide scaffold influence selectivity toward CNS targets?
- Methodological Answer :
- SAR Studies : Replace the pyrimidinyl group with pyridinyl or quinazolinyl moieties. Pyrimidinyl retains D₃ selectivity (Kᵢ = 12 nM vs. D₂ Kᵢ = 220 nM) due to steric compatibility .
- LogP Optimization : Introduce hydrophilic groups (e.g., -OH) to the acetylphenyl ring to reduce blood-brain barrier penetration, shifting activity from CNS to peripheral targets .
- Crystallographic Analysis : Compare ligand-bound D₃ receptor structures (PDB: 3PBL) to identify critical hydrogen bonds with the carboxamide oxygen .
Q. What in vitro and ex vivo models are suitable for studying its pharmacokinetic properties?
- Methodological Answer :
- Caco-2 Permeability Assays : Measure apparent permeability (Papp) to predict oral bioavailability. A Papp > 1 × 10⁻⁶ cm/s indicates moderate absorption .
- Plasma Protein Binding : Use ultrafiltration-LC/MS to quantify unbound fractions. >95% binding to albumin suggests limited free drug availability .
- Ex Vivo Tissue Distribution : Radiolabel the compound (¹⁴C-acetyl group) and track accumulation in brain, liver, and kidney tissues via scintillation counting .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
